Cas no 478-95-5 (isolysergic acid)

isolysergic acid structure
Nome del prodotto:isolysergic acid
isolysergic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- isolysergic acid
- D-Isolysergic Acid
- (8alpha)-9,10-Didehydro-6-methylergoline-8-carboxylic acid
- (8a)-9,10-Didehydro-6-methyl ergo line-8-carboxylic acid
- Ergoline-8-carboxylic acid, 9,10-didehydro-6-methyl-, (8alpha)-
- (8alpha)-9,10-Didehydro-6-methyl-ergoline-8-carboxylic acid
- (8alpha)-6-methyl-9,10-didehydroergoline-8-carboxylic acid
- UNII-27ZA71OH94
- ERGOLINE-8.ALPHA.-CARBOXYLIC ACID, 9,10-DIDEHYDRO-6-METHYL-
- (6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
- SCHEMBL1371966
- 27ZA71OH94
- ISOLYSERGIC ACID [MI]
- ERGOLINE-8-CARBOXYLIC ACID, 9,10-DIDEHYDRO-6-METHYL-, (8.ALPHA.)-
- (6aR,9S)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid
- Q27254242
- (4S,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),2,9,12,14-pentaene-4-carboxylic acid
- ERGOMETRINE MALEATE IMPURITY B [EP IMPURITY]
- ZAGRKAFMISFKIO-IINYFYTJSA-N
- 478-95-5
- Iso-lysergic acid diethylamide
- DTXSID301016843
-
- Inchi: InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)
- Chiave InChI: ZAGRKAFMISFKIO-UHFFFAOYSA-N
- Sorrisi: OC(C1CN(C)C2C(C3=CC=CC4=C3C(C2)=CN4)=C1)=O
Proprietà calcolate
- Massa esatta: 268.12128
- Massa monoisotopica: 268.121177757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 461
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 56.3Ų
Proprietà sperimentali
- Densità: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 218° (dec)
- Punto di ebollizione: 411.48°C (rough estimate)
- Indice di rifrazione: 1.6240 (estimate)
- Solubilità: Molto leggermente solubile (0,38 g/l) (25°C),
- PSA: 56.33
- Rotazione specifica: D20 +281° (pyridine)
- pka: 3.44, pKb 8.61(at 25℃)
isolysergic acid Letteratura correlata
-
A. L. Glenn Q. Rev. Chem. Soc. 1954 8 192
-
3. 311. The alkaloids of ergot. Part VII. isoErgine and isolysergic acidsSydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1936 1440
-
D. F. Downing Q. Rev. Chem. Soc. 1962 16 133
-
Klodian Xhanari,Matja? Fin?gar,Ma?a Knez Hrn?i?,Uro? Maver,?eljko Knez,Bujar Seiti RSC Adv. 2017 7 27299
478-95-5 (isolysergic acid) Prodotti correlati
- 2138113-63-8(3-(3-methoxyphenyl)-2,5-dimethylaniline)
- 2171644-00-9(4-(5-bromo-2-methylphenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1213186-81-2((R)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid)
- 2248289-10-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluoronaphthalen-1-yl)propanoate)
- 689214-92-4(6-Bromo-4-fluoroisoindoline)
- 2386144-32-5(5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile)
- 1393550-54-3(5-Chloropyridine-3,4-diol)
- 2098046-77-4(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2229294-00-0(1-1-(1-phenylethyl)cyclopropylethan-1-amine)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
